Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Overview
Description
Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a chemical compound . It is related to the class of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines . The amino group links with the carbonyl O atom via intramolecular N-H center dot center dot center dot O hydrogen bonding, forming a six-membered ring .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in several studies . For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound involves an amino group linked with the carbonyl O atom via intramolecular N-H center dot center dot center dot O hydrogen bonding, forming a six-membered ring . In the crystal, intermolecular N-H center dot center dot center dot O hydrogen bonds link the molecules into infinite chains running along the b axis .
Chemical Reactions Analysis
The chemical reactions involving this compound have been studied, particularly in relation to its substitution effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C11H16N2O2S, molecular weight 240.32 g/mol, and its solid form .
Scientific Research Applications
Chemical Synthesis and Heterocyclic Chemistry
This compound has been utilized in the synthesis of novel heterocyclic compounds, which are of significant interest due to their potential pharmacological activities. For instance, it served as a starting material in the synthesis of new pyridine-based heterocycles, including pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles. These studies aim to expand the library of heterocyclic compounds with potential applications in drug discovery and development (El-Kashef et al., 2010).
Organic Phosphine-Catalyzed Reactions
The compound has also been investigated in the context of organic synthesis, particularly in phosphine-catalyzed [4 + 2] annulation reactions. This research highlights its role in the formation of highly functionalized tetrahydropyridines, demonstrating its utility in creating complex organic molecules with high regioselectivity and diastereoselectivity (Zhu et al., 2003).
Photophysical Properties
Another application of this compound is in the study of its photophysical properties. Research in this area focuses on synthesizing novel derivatives of ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and investigating their spectral-fluorescent properties. Such studies are crucial for understanding the optical properties of these compounds, which could have implications for their use in materials science and sensor technologies (Ershov et al., 2019).
Mechanism of Action
Research has identified 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as a novel class of orthosteric antagonist of the A(1)AR . The structural modifications performed on the 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold favor the expression of orthosteric antagonist properties over allosteric properties .
Safety and Hazards
Future Directions
Future research directions could involve further exploration of the structure-activity relationships of the 3- and 6-positions of a series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines . Additionally, the potential of this compound and its derivatives in the development of new apoptosis-inducing agents for breast cancer could be investigated .
Properties
IUPAC Name |
ethyl 2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-3-14-6-5-8-9(7-14)17-11(13)10(8)12(15)16-4-2/h3-7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWOSVMLHPRGML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.